

Synonyms for 2-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-4-methylaniline**

Cat. No.: **B104755**

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-methylaniline**

This technical guide provides a comprehensive overview of **2-Chloro-4-methylaniline** (CAS No. 615-65-6), a significant chemical intermediate in the pharmaceutical and agrochemical industries. The document details its nomenclature, physicochemical properties, spectral data, experimental protocols for its synthesis and analysis, and its key applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Identification

2-Chloro-4-methylaniline is known by a variety of names in scientific literature and commerce. Accurate identification is crucial for regulatory compliance and scientific precision. The compound's IUPAC name is **2-chloro-4-methylaniline**^[1]. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **2-Chloro-4-methylaniline**

Category	Identifier	Reference
IUPAC Name	2-chloro-4-methylaniline	[1]
CAS Number	615-65-6	[1]
EC Number	210-440-7	[2]
Beilstein Registry No.	774514	
MDL Number	MFCD00007666	[2]
PubChem CID	12007	[1]
UNII	K59ISJ2KO1	[1]
Common Synonyms	2-Chloro-p-toluidine	[1] [2]
	4-Amino-3-chlorotoluene	[1] [2]
	4-Methyl-2-chloroaniline	[1]
	3-Chloro-4-aminotoluene	[1]
	Benzenamine, 2-chloro-4-methyl-	[1]
	p-Toluidine, 2-chloro-	[1]
InChI	InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3	[1] [3]
InChIKey	XGYLSRFSXKAYCR-UHFFFAOYSA-N	[1] [3]

| SMILES | CC1=CC(=C(C=C1)N)Cl | [\[1\]](#) |

Physicochemical Properties

2-Chloro-4-methylaniline is a clear yellow to pale brown liquid under standard conditions[\[4\]](#). Its key physical and chemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of **2-Chloro-4-methylaniline**

Property	Value	Reference
Molecular Formula	C₇H₈ClN	[1]
Molecular Weight	141.60 g/mol	[1]
Appearance	Clear yellow to pale brown liquid	[4]
Melting Point	7 °C (lit.)	[2]
Boiling Point	223-225 °C (lit.)	[2]
Density	1.151 g/mL at 25 °C (lit.)	[2]
Refractive Index (n ₂₀ /D)	1.575 (lit.)	[2]
Flash Point	99 °C (210.2 °F) - closed cup	[2]

| Solubility | Soluble in methanol. Sparingly soluble in water. [\[4\]](#) |

Spectral Data

Spectroscopic data are essential for the structural confirmation and purity assessment of **2-Chloro-4-methylaniline**. Key spectral features are summarized in Table 3.

Table 3: Spectral Data for **2-Chloro-4-methylaniline**

Technique	Key Data / Interpretation	Reference
¹ H NMR	Spectra available, typically run in CDCl₃. Expected signals include a singlet for the methyl protons, a broad singlet for the amine protons, and multiplets for the aromatic protons.	[3]
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak (M ⁺) at m/z 141 and a prominent peak at m/z 106.	[1][5]

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic peaks for N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-Chloro-4-methylaniline** are critical for research and development.

Synthesis Protocol: Chlorination of p-Toluidine

A common method for synthesizing **2-Chloro-4-methylaniline** involves the direct chlorination of p-toluidine (4-methylaniline).

Materials:

- p-Toluidine
- Hydrochloric acid (concentrated)
- Hydrogen peroxide or another suitable chlorinating agent

- Sodium hydroxide solution
- Organic solvent (e.g., dichloromethane or diethyl ether)
- Anhydrous sodium sulfate

Procedure:

- Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of p-toluidine is often first protected, for example, by acetylation with acetic anhydride to form 4-methylacetanilide.
- Chlorination: The protected (or unprotected) p-toluidine is dissolved in a suitable solvent, such as glacial acetic acid or hydrochloric acid[8]. A chlorinating agent is added portion-wise while maintaining a controlled temperature, typically between 10-60 °C, to introduce a chlorine atom at the ortho position to the amino group[8].
- Deprotection (if applicable): If the amino group was protected, the chlorinated intermediate is hydrolyzed, typically by heating with aqueous acid (e.g., HCl) or base, to regenerate the free amine.
- Workup: The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
- Extraction: The crude **2-Chloro-4-methylaniline** is extracted into an organic solvent.
- Drying: The organic layer is washed with brine and dried over an anhydrous drying agent like sodium sulfate.
- Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Vacuum Distillation

Crude **2-Chloro-4-methylaniline** can be purified by vacuum distillation to remove non-volatile impurities and byproducts[9].

Apparatus:

- Vacuum distillation setup (round-bottom flask, distillation head, condenser, receiving flask)
- Vacuum pump
- Heating mantle

Procedure:

- The crude **2-Chloro-4-methylaniline** is placed in the distillation flask. It is advisable to add a small amount of an antioxidant or a basic substance like sodium carbonate to prevent degradation during heating[9].
- The system is evacuated to a reduced pressure (e.g., 10-20 mmHg)[9].
- The flask is heated gently. The fraction distilling at the appropriate boiling point under the applied pressure is collected. The boiling point of **2-Chloro-4-methylaniline** is 223-225 °C at atmospheric pressure, which will be significantly lower under vacuum[2].
- The collected distillate is the purified **2-Chloro-4-methylaniline**.

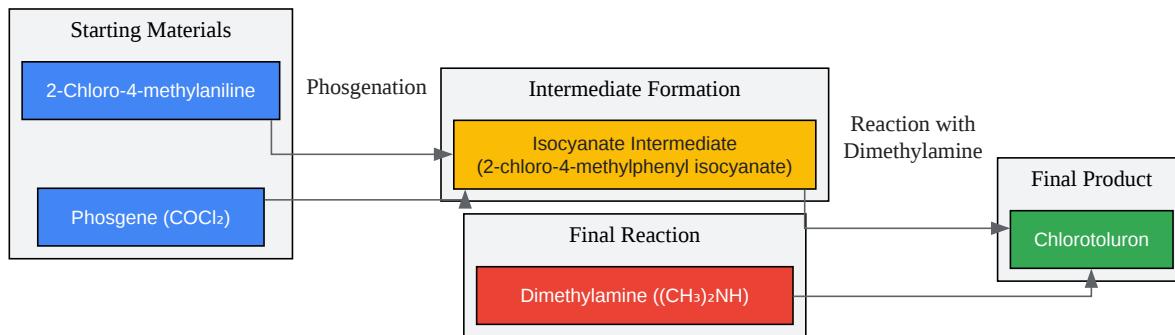
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of **2-Chloro-4-methylaniline** and identifying any impurities[10].

Sample Preparation:

- Prepare a stock solution of **2-Chloro-4-methylaniline** in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration (e.g., 1 mg/mL).
- Create a series of calibration standards by diluting the stock solution.
- Prepare the sample for analysis by dissolving a known amount in the solvent to a concentration within the calibration range.

Instrumentation and Conditions:


- Gas Chromatograph:
 - Column: A nonpolar capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable[11].
 - Injector Temperature: 200 °C[11].
 - Oven Program: Start at 60 °C, hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of around 200-250 °C[11].
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[11].
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV[11].
 - Ion Source Temperature: 200 °C[11].
 - Scan Range: m/z 40-300.

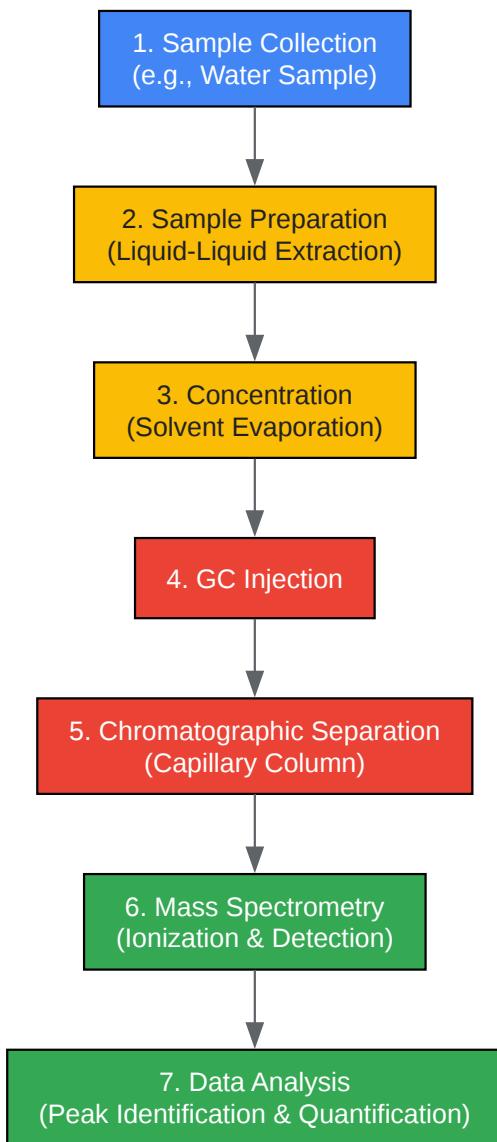
Applications and Workflows

2-Chloro-4-methylaniline is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of various commercial products.

Agrochemicals

This compound is a key precursor in the manufacture of herbicides[12]. A notable example is the synthesis of Chlorotoluron, a widely used herbicide for controlling broadleaf weeds in cereal crops[12]. The general workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for the herbicide Chlorotoluron.

Pharmaceuticals

In the pharmaceutical sector, **2-Chloro-4-methylaniline** is an intermediate used to prepare various active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1[4]. The synthesis of these complex molecules often involves multiple steps where the aniline derivative provides a core structural motif.

Analytical Workflow Example

The quality control and analysis of **2-Chloro-4-methylaniline** in various matrices, such as environmental water samples, is a common application[10]. A typical analytical workflow using GC-MS is illustrated below.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for GC-MS analysis.

Safety Information

2-Chloro-4-methylaniline is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled[2]. It can cause skin irritation and serious eye damage[2]. It is also considered harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methylaniline 98 615-65-6 [sigmaaldrich.com]
- 3. 2-Chloro-4-methylaniline(615-65-6) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-4-methylaniline(615-65-6) MS spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN113461541A - Method for synthesizing p-chloro-o-toluidine - Google Patents [patents.google.com]
- 9. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]
- 10. 2-氯-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 12. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Synonyms for 2-Chloro-4-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104755#synonyms-for-2-chloro-4-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com